![molecular formula C10H11FO3 B11901410 6-Fluoro-2-(hydroxymethyl)chroman-4-ol](/img/structure/B11901410.png)
6-Fluoro-2-(hydroxymethyl)chroman-4-ol
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Overview
Description
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the chroman family, characterized by a chroman-4-one skeleton. This compound is notable for its unique structural features, including a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(hydroxymethyl)chroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the chroman-4-one skeleton can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Fluoro-2-(carboxymethyl)chroman-4-ol.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anti-inflammatory Properties
Research indicates that 6-Fluoro-2-(hydroxymethyl)chroman-4-ol exhibits anti-inflammatory effects, making it a candidate for studies related to inflammatory diseases. The compound's mechanism of action involves inhibiting specific enzymes and signaling pathways associated with inflammation, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
Recent studies have shown that derivatives of chroman compounds, including this compound, possess cytotoxic properties against various cancer cell lines. For instance, certain derivatives have been found to induce apoptosis and cell cycle arrest in colon cancer cells by modulating the expression of critical genes such as P53 and BAX . The compound's ability to interfere with cell proliferation pathways presents a promising avenue for cancer therapy.
Synthetic Utility
Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for further chemical modifications, enabling the creation of more complex molecules that can be utilized in pharmaceuticals and agrochemicals . The compound can undergo various reactions, including oxidation and substitution, to yield diverse derivatives that may exhibit enhanced biological activities.
Cascade Radical Cyclization
Recent advancements in synthetic methods highlight the use of cascade radical cyclization involving chroman derivatives. This method facilitates the rapid construction of ester-containing chroman-4-ones, showcasing the versatility of this compound in generating bioactive compounds through innovative synthetic strategies .
Therapeutic Potential
Pharmaceutical Development
The anti-inflammatory and anticancer properties of this compound position it as a candidate for pharmaceutical development. Ongoing research aims to explore its efficacy in clinical settings, particularly for inflammatory diseases and various cancers. The compound's interaction with molecular targets involved in disease pathways can lead to the development of novel therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and selectivity. The compound can inhibit enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the fluorine and hydroxymethyl groups, resulting in different chemical and biological properties.
6-Hydroxy-2-(hydroxymethyl)chroman-4-one: Similar structure but with a hydroxyl group instead of a fluorine atom.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: Contains additional hydroxyl groups, leading to different reactivity and biological activity.
Uniqueness
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Biological Activity
6-Fluoro-2-(hydroxymethyl)chroman-4-ol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the chroman class of compounds, which are known for their diverse biological activities. The presence of the fluorine atom and hydroxymethyl group contributes to its unique properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C10H11F O2 |
Molecular Weight | 182.19 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its use in treating infections.
- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, which is a desirable property for anticancer agents.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. Cell viability assays indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
- Gene Expression Modulation : Treatment with this compound resulted in the upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2 and CDK4. This modulation suggests a mechanism by which the compound induces apoptosis .
- Molecular Docking Studies : Computational studies have indicated that this compound has a strong binding affinity for key targets involved in cancer progression, supporting its potential as a lead compound for drug development .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Colon Cancer Cells : A recent study demonstrated that this compound significantly reduced cell proliferation in HCT116 colon cancer cells by inducing apoptosis and cell cycle arrest. The study utilized flow cytometry to analyze cell cycle phases and confirmed increased sub-G1 populations indicative of apoptosis .
- Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2 |
InChI Key |
NODHOAXWTCTVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1O)C=C(C=C2)F)CO |
Origin of Product |
United States |
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